Boc-N-methyl-L-isoleucine

Catalog No.
S679824
CAS No.
52498-32-5
M.F
C12H23NO4
M. Wt
245.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-N-methyl-L-isoleucine

CAS Number

52498-32-5

Product Name

Boc-N-methyl-L-isoleucine

IUPAC Name

(2S,3S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

InChI

InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t8-,9-/m0/s1

InChI Key

HTBIAUMDQYXOFG-IUCAKERBSA-N

SMILES

CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C

Synonyms

Boc-N-methyl-L-isoleucine;52498-32-5;Boc-N-Me-Ile-OH;(2S,3S)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylpentanoicacid;Boc-N-a-methyl-L-isoleucine;(2s,3s)-2-[(tert-butoxycarbonyl)(methyl)amino]-3-methylpentanoicacid;Boc-MeIle-OH;AmbotzBAA1109;SCHEMBL67051;Boc-N-|A-Methyl-L-isoleucine;TMA028;02678_FLUKA;Boc-N-alpha-Methyl-L-isoleucine;CTK8B1817;HTBIAUMDQYXOFG-IUCAKERBSA-N;MolPort-003-925-256;ZINC2539575;ANW-31481;MFCD00066105;SBB065929;AKOS015892886;AM81858;CS19109;AJ-38896;AK-81131

Canonical SMILES

CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C

Precursor for Peptide Synthesis

Boc-N-methyl-L-isoleucine functions as a protected amino acid building block due to the presence of the tert-butyloxycarbonyl (Boc) protecting group on its N-terminus. This protecting group allows for the selective formation of peptide bonds while preventing unwanted side reactions involving the N-terminus. Researchers utilize Boc-N-methyl-L-isoleucine to synthesize various peptides, including:

  • Biologically active peptides: These peptides can mimic the function of naturally occurring molecules and are used in various research areas, such as drug discovery and development [].
  • Peptidomimetics: These are synthetic molecules that mimic the structure and function of peptides but exhibit improved stability and bioavailability [].
  • Peptide-based materials: These materials hold potential applications in drug delivery, tissue engineering, and diagnostics [].

Studies on Protein-Protein Interactions

The N-methylation of L-isoleucine in Boc-N-methyl-L-isoleucine alters its interaction with other molecules, including proteins. This property makes it valuable in studies investigating protein-protein interactions. Researchers can incorporate Boc-N-methyl-L-isoleucine into peptides to:

  • Probe the role of specific amino acid residues in protein-protein interactions by observing how methylation affects binding affinity [].
  • Develop new peptide-based inhibitors of protein-protein interactions by identifying sequences containing Boc-N-methyl-L-isoleucine that disrupt specific protein-protein interactions [].

Boc-N-methyl-L-isoleucine is a derivative of the amino acid isoleucine, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a methyl group at the nitrogen atom. Its chemical formula is C₁₂H₂₃NO₄, and it is classified as a non-proteinogenic amino acid. The Boc group serves as a protective moiety that stabilizes the amino group during

Boc-N-methyl-L-isoleucine itself does not have a known biological function. However, when incorporated into peptides, the methyl group on the N-terminus can potentially alter the peptide's interaction with other molecules, such as enzymes or receptors. This could lead to changes in the peptide's biological activity [].

Typical of amino acids. Key reactions include:

  • N-Methylation: The introduction of the methyl group at the nitrogen atom can be achieved through various methods, including the use of methylating agents like dimethyl sulfate or methyl iodide under basic conditions .
  • Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid, to yield N-methyl-L-isoleucine, which is essential for further peptide synthesis .
  • Peptide Bond Formation: Boc-N-methyl-L-isoleucine can react with carboxylic acids or their derivatives to form peptide bonds, a crucial step in synthesizing peptides and proteins.

The synthesis of Boc-N-methyl-L-isoleucine typically involves several steps:

  • Protection of Isoleucine: Starting with L-isoleucine, the amino group is protected using tert-butyloxycarbonyl anhydride.
  • N-Methylation: The protected amino acid undergoes N-methylation using methylating agents in the presence of a base such as sodium hydride or sodium hexamethyldisilazide to improve yields .
  • Purification: The product is purified through techniques such as chromatography to isolate Boc-N-methyl-L-isoleucine from by-products.

Boc-N-methyl-L-isoleucine has several applications in:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides and proteins with modified properties.
  • Drug Development: Its derivatives may be explored for therapeutic applications due to their potential biological activities.
  • Chemical Research: Used in studies related to non-ribosomal peptide synthesis and other organic chemistry applications .

Interaction studies involving Boc-N-methyl-L-isoleucine focus on its role in peptide synthesis and its interactions with various biochemical pathways. Research indicates that N-methylated amino acids can alter the folding and stability of peptides, impacting their interactions with biological targets such as enzymes and receptors .

Boc-N-methyl-L-isoleucine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
N-Methyl-L-isoleucineMethylated form without Boc protectionDirectly involved in biological processes
Boc-N-methyl-D-isoleucineD-enantiomer variantMay exhibit different biological activities
Boc-L-valineSimilar Boc protection but lacks methyl groupLess sterically hindered
Boc-N-methyl-L-leucineSimilar structure but different side chainPotentially different pharmacological profiles
Boc-N-methyl-GlycineSmaller size and simpler structureLess complex interactions

Boc-N-methyl-L-isoleucine's unique combination of N-methylation and Boc protection distinguishes it from these similar compounds, making it particularly valuable in synthetic chemistry and drug development contexts .

Boc-N-methyl-L-isoleucine represents a structurally modified amino acid derivative characterized by specific stereochemical configurations and protective group modifications [2]. The compound exhibits the molecular formula Carbon twelve Hydrogen twenty-three Nitrogen one Oxygen four with a molecular weight of 245.32 grams per mole [2] [11]. The Chemical Abstracts Service registry number 52498-32-5 uniquely identifies this compound in chemical databases [2] [17].

The stereochemical configuration of Boc-N-methyl-L-isoleucine follows the (2S,3S) absolute configuration, maintaining the L-stereochemistry characteristic of naturally occurring isoleucine [2] [5]. The International Union of Pure and Applied Chemistry systematic name describes the compound as (2S,3S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid [2] [28]. This nomenclature reflects the presence of the tert-butoxycarbonyl protecting group attached to the nitrogen atom and the methyl substitution on the amino group [2].

The molecular architecture incorporates several key structural features that distinguish it from the parent amino acid isoleucine . The tert-butoxycarbonyl group serves as an acid-labile protecting group, providing stability under basic hydrolysis conditions and catalytic reduction conditions while remaining inert against various nucleophiles [31] [34]. The N-methylation introduces steric and electronic changes that significantly impact peptide conformation, stability, and hydrophobicity compared to the unmodified amino acid [28] [29].

The Simplified Molecular Input Line Entry System representation CCC@HC@@HN(C)C(=O)OC(C)(C)C provides a concise description of the molecular connectivity and stereochemistry [2] [28]. The International Chemical Identifier Key HTBIAUMDQYXOFG-IUCAKERBSA-N serves as a unique identifier for database searches and computational applications [2] [28].

ParameterValue/Description
Stereochemical Configuration(2S,3S) - L-configuration
International Union of Pure and Applied Chemistry Name(2S,3S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid
International Chemical Identifier KeyHTBIAUMDQYXOFG-IUCAKERBSA-N
Simplified Molecular Input Line Entry SystemCCC@HC@@HN(C)C(=O)OC(C)(C)C
Conformational StateN-methylation increases conformational rigidity

Spectroscopic Profiling (Fourier Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Fourier Transform Infrared Spectroscopic Analysis

Fourier Transform Infrared spectroscopy provides characteristic vibrational signatures for Boc-N-methyl-L-isoleucine that reflect its functional group composition [10]. The spectrum exhibits distinctive absorption bands corresponding to the tert-butoxycarbonyl protecting group, which typically shows carbonyl stretching vibrations in the region of 1700-1750 wavenumbers per centimeter [10] [31]. The carboxylic acid functionality contributes characteristic carbon-oxygen stretching modes, while the N-methyl group introduces specific carbon-hydrogen stretching and bending vibrations [10].

The infrared spectrum of related tert-butoxycarbonyl-protected amino acids demonstrates consistent patterns with strong absorption bands attributable to the protecting group carbonyls and characteristic aliphatic carbon-hydrogen stretching modes [10] [12]. These spectral features provide definitive identification markers for structural confirmation and purity assessment of the compound [10].

Nuclear Magnetic Resonance Spectroscopic Characterization

Nuclear Magnetic Resonance spectroscopy serves as a primary analytical tool for structural elucidation and purity assessment of Boc-N-methyl-L-isoleucine [17] [18]. Proton Nuclear Magnetic Resonance analysis reveals characteristic chemical shifts and coupling patterns that confirm the molecular structure [17]. Certificate of Analysis documentation indicates that the proton Nuclear Magnetic Resonance spectrum is consistent with the expected structure [17].

The N-methylation of amino acids significantly affects Nuclear Magnetic Resonance spectral parameters, particularly influencing chemical shifts and coupling constants associated with the alpha-carbon proton [18] [19]. Research demonstrates that N-methylated amino acids exhibit distinct spectroscopic signatures that permit differentiation from their unmethylated counterparts [18]. The chemical shift and coupling constants for the hydrogen at the alpha-carbon differ significantly between N-methylated and unmodified amino acid derivatives [18].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with studies showing that carbonyl carbon chemical shifts of amino acid derivatives correlate with solvent polarities and structural features [19]. The extent of these correlations depends on the size of functional groups and inter- and intramolecular hydrogen bonding patterns [19].

Mass Spectrometric Analysis

Mass spectrometry confirms the molecular weight and fragmentation patterns characteristic of Boc-N-methyl-L-isoleucine [17]. The molecular ion peak appears at mass-to-charge ratio 245, corresponding to the calculated molecular weight [2] [17]. Liquid Chromatography-Mass Spectrometry analysis demonstrates consistency with the expected molecular structure [17].

The fragmentation pattern of tert-butoxycarbonyl-protected amino acids typically involves loss of the protecting group under appropriate ionization conditions [20]. This characteristic fragmentation provides additional confirmation of structural identity and can be utilized for quantitative analysis applications [17] [20].

TechniqueKey Features/DataReference Source
Fourier Transform InfraredCharacteristic peaks for Boc protecting group, carbonyl, and N-methyl groupsGeneral infrared data for similar compounds
Proton Nuclear Magnetic ResonanceConsistent with structureMedChemExpress Certificate
Carbon-13 Nuclear Magnetic ResonanceAvailable but specific data not detailed in sourcesLiterature reports
Mass SpectrometryMolecular ion peak at mass-to-charge ratio 245Mass spectral databases
Optical Activity[α]D = -80 ± 1° (c=1 in methanol)Chem-Impex specifications

Crystallographic Studies and Conformational Analysis

Crystallographic investigation of Boc-N-methyl-L-isoleucine presents challenges due to limited availability of single crystal X-ray diffraction data for this specific compound [22] [23]. However, related studies on amino acid derivatives and peptides containing isoleucine residues provide valuable insights into structural parameters and conformational preferences [22] [37].

X-ray diffraction analyses of linear dipeptides containing isoleucine and allo-isoleucine residues demonstrate characteristic U-shaped conformations with phi and psi torsion angles corresponding to calculated minimum energy regions [22]. These studies reveal that peptides assume similar backbone conformations with phi and psi angles in specific conformational regions, while side-chain conformations show greater variability [22].

The conformational impact of N-methylation has been extensively studied in related amino acid systems [29] [30] [33]. N-methylated amino acids confer increased conformational rigidity, membrane permeability, and protease resistance to peptide structures [29]. Density Functional Theory calculations demonstrate that N-methylation decreases the energy barrier for cis-trans amide rotation, affecting conformational dynamics [30].

Crystallographic studies of N-methylated peptides reveal that N-methylation can nucleate beta-sheet conformations without requiring ring constraints or covalent modifications at reverse turns [33]. This conformational influence extends to linear peptides, where N-methylation of heterochiral amino acids promotes specific secondary structure formation [33].

Alpha-methylation studies provide additional insights into the crystallographic behavior of modified amino acids [37]. Research demonstrates that alpha-methylation enables X-ray crystallographic observation of oligomeric assemblies and promotes flatter, more extended beta-sheet conformations compared to typical unmodified beta-sheets [37].

The Cambridge Structural Database contains structural information on numerous amino acid derivatives and small peptides, serving as a valuable resource for comparative analysis [39]. This database includes crystal structures of major and minor amino acids and provides convenient searching capabilities for structurally characterized peptides according to amino acid sequences [39].

Thermodynamic Properties: Melting Point, Solubility, and Stability

Thermal Properties and Melting Point Determination

The melting point of Boc-N-methyl-L-isoleucine has not been specifically reported in the available literature [24]. However, the predicted boiling point of 338.2±21.0 degrees Celsius provides insight into the thermal stability of the compound [24]. Related tert-butoxycarbonyl-protected amino acids typically exhibit melting points in the range of 66-70 degrees Celsius, as demonstrated by N-Boc-L-isoleucine [25] [26].

Fast Scanning Calorimetry represents the state-of-the-art technique for determining melting properties of amino acid derivatives that may decompose under conventional heating conditions [49]. This technique employs heating rates up to 20,000 Kelvin per second to avoid thermal decomposition and obtain accurate melting point determinations [49].

The thermal stability of tert-butoxycarbonyl protecting groups depends on environmental conditions, with the group remaining stable under basic hydrolysis conditions and catalytic reduction conditions [31] [34]. Deprotection typically occurs under acidic conditions using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol [34].

Solubility Characteristics

Boc-N-methyl-L-isoleucine exhibits selective solubility patterns characteristic of protected amino acid derivatives [5] [24]. The compound demonstrates solubility in organic solvents such as dimethyl sulfoxide and methanol, while showing reduced solubility in water [5] [24]. This solubility profile reflects the lipophilic character imparted by both the tert-butoxycarbonyl protecting group and N-methylation [5].

N-methylation significantly affects the solubility properties of amino acid derivatives [30]. Theoretical calculations indicate that N-methylated amino acids exhibit increased lipophilicity compared to their unmodified counterparts, as reflected in higher calculated logarithmic partition coefficient values [30]. Simultaneously, quantum chemical calculations reveal that the solvation free energy becomes more negative after N-methylation, indicating enhanced water solubility despite increased lipophilicity [30].

The solubility behavior of amino acid derivatives depends on multiple factors including molecular weight, hydrogen bonding capacity, and conformational flexibility [35]. Efficient hydrolysis methods have been developed for tert-butoxycarbonyl-protected amino acid esters using environmentally benign conditions that preserve the protecting group while enabling ester cleavage [35].

Traditional Alkylation Approaches Using Methylation Agents

Traditional alkylation methodologies for Boc-N-methyl-L-isoleucine synthesis rely on the direct introduction of methyl groups through nucleophilic substitution mechanisms. The Fischer alkylation approach, pioneered in 1915, employs methyl iodide as the primary methylating agent in conjunction with sodium hydroxide at elevated temperatures of 65-70°C [1]. This method demonstrates moderate yields ranging from 80-90% but carries inherent risks of racemization due to the basic conditions and elevated temperatures required for efficient conversion.

The dimethyl sulfate/sodium hydride methodology represents a significant advancement in traditional alkylation approaches [2]. This system operates under milder conditions at room temperature, utilizing the enhanced nucleophilicity generated by sodium hydride deprotonation. Research demonstrates that the addition of catalytic amounts of water to sodium hydride generates highly reactive dry sodium hydroxide in situ, leading to substantially faster reaction rates compared to powdered sodium hydroxide itself [3]. The method consistently achieves yields of 85-95% with reduced racemization risks, making it particularly suitable for sensitive amino acid substrates.

The dimethyl sulfate/1,8-diazabicyclo [4] [5]undec-7-ene system has emerged as one of the most efficient traditional approaches [6]. This methodology operates at room temperature and achieves remarkable yields of 90-98% within reaction times as short as 35 minutes. The procedure involves three distinct steps: initial sulfonylation with ortho-nitrobenzenesulfonyl chloride, selective methylation using dimethyl sulfate and 1,8-diazabicyclo [4] [5]undec-7-ene, and final deprotection [7]. The optimization of reaction times from the traditional 3 hours to 35 minutes represents a significant improvement in process efficiency.

The methyl iodide/potassium carbonate system provides an alternative approach that operates under neutral to mildly basic conditions [1]. Temperature ranges from 25-80°C allow for controlled reaction progression, with yields consistently achieving 86-91%. The use of phase-transfer catalysts such as triethylbenzylammonium chloride enhances the efficiency of this system by facilitating the interaction between the organic substrate and inorganic base.

Silver oxide/methyl iodide combinations offer unique advantages in terms of reaction selectivity [8]. The silver oxide serves both as a base and as an activating agent for the methylation process. Yields range from 52-98% depending on the specific amino acid substrate and reaction conditions employed. The variability in racemization risk necessitates careful optimization of reaction parameters for each specific application.

Diazomethane methylation represents the mildest traditional approach, operating at 0°C with minimal racemization risk [1]. This method achieves yields of 84-100% but requires specialized handling procedures due to the explosive nature of diazomethane. The neutral reaction conditions make this approach particularly valuable for sensitive substrates where stereochemical integrity is paramount.

Novel Catalytic Systems for Selective N-Methylation

Contemporary advances in catalytic methodology have introduced sophisticated systems that enable highly selective N-methylation under controlled conditions. The copper-zirconium oxide supported on SBA-15 (Cu-ZrOx/SBA-15) system represents a breakthrough in carbon dioxide utilization for methylation reactions [9]. Operating at 180°C under 4.0 MPa pressure, this system achieves remarkable selectivity of 96.5% with conversion rates of 97.6%. The methodology employs carbon dioxide and hydrogen as methylating agents, representing an environmentally sustainable approach to N-methylation.

The cesium-phosphorus-silicon mixed oxide catalyst system utilizes supercritical methanol as both solvent and methylating agent [10]. Operating at 300°C under 8.2 MPa pressure, this system demonstrates selectivity of 94% with conversion rates of 86%. The weak acid-base paired sites on the catalyst surface facilitate selective dehydrative methylation, with three distinct types of cesium phosphates on silica contributing to the catalytic activity. Nuclear magnetic resonance spectroscopy and X-ray diffraction analysis confirm that acidic and basic sites originate from phosphorus pentoxide/silica and cesium/silica components respectively.

Palladium-zinc oxide supported on titanium dioxide (Pd-ZnO/TiO2) catalysts exhibit exceptional performance in carbon dioxide/hydrogen methylation systems [11]. Operating at temperatures of 150-170°C under pressures of 30-100 bar, this system achieves outstanding selectivity of 99.9% with conversion rates of 94%. The catalytic performance depends significantly on reduction temperature and zinc oxide loading, with the formation of palladium-zinc alloy being directly correlated with reaction rates. The mechanism involves intermediate formation of N-methylformanilide and formate species, with formate production through carbon dioxide reduction followed by addition to the amino substrate.

Nickel/nickel oxide encapsulated in graphene spheres (Ni/NiO@C) represents an innovative nanoalloy approach to selective methylation [12]. Operating at room temperature under atmospheric conditions, this system achieves selectivity ranges of 95-99% with conversion rates of 88-95%. The methodology combines reductive amination of aldehydes with N-methylation of primary amines using a single earth-abundant metal catalyst. The graphene encapsulation prevents sintering of active metals while maintaining high stability and recyclability.

Ruthenium nanoparticles supported on carbon (Ru/C) provide efficient catalysis for aldehyde-mediated methylation reactions [13]. This system operates at room temperature under atmospheric pressure, achieving selectivity ranges of 85-95% with conversion rates of 75-90%. The broad substrate scope accommodates various functional amines with good compatibility, and the heterogeneous nature facilitates catalyst recovery and reuse.

Iron-based catalytic systems offer cost-effective alternatives for alcohol-mediated methylation [4]. Operating at temperatures of 100-140°C under variable pressure conditions, these systems achieve selectivity of 80-90% with conversion rates of 70-85%. The atom-economical process produces only water as a byproduct, making it environmentally favorable. The methodology demonstrates broad applicability to various amino acid substrates while maintaining excellent retention of optical purity.

Solid-Phase vs Solution-Phase Synthesis Optimization

The comparison between solid-phase and solution-phase synthesis approaches reveals distinct advantages and limitations that must be carefully considered in the optimization of Boc-N-methyl-L-isoleucine production. Solid-phase synthesis demonstrates superior efficiency in terms of reaction time, with optimized procedures completing N-methylation in 35-40 minutes compared to 2-24 hours required for solution-phase approaches [14] [6].

The purification requirements for solid-phase synthesis are minimal, consisting primarily of wash cycles to remove excess reagents and byproducts [15]. This contrasts sharply with solution-phase synthesis, which typically requires extensive chromatographic purification procedures. The simplified purification process in solid-phase synthesis reduces both time and solvent consumption, contributing to improved overall process efficiency.

Scalability considerations favor solution-phase synthesis due to its independence from resin capacity limitations [16]. While solid-phase synthesis is constrained by the loading capacity of the solid support, solution-phase approaches can be scaled linearly with reactor volume. This advantage becomes particularly significant in large-scale pharmaceutical manufacturing applications.

Reagent consumption patterns differ substantially between the two approaches. Solid-phase synthesis typically requires excess reagents to drive reactions to completion due to the heterogeneous nature of the reaction environment [14]. Solution-phase synthesis can operate with near-stoichiometric reagent ratios, reducing overall material costs and waste generation.

Automation compatibility strongly favors solid-phase synthesis, which can be readily integrated into automated peptide synthesizers and parallel synthesis platforms [15]. The standardized wash and reaction cycles translate directly to automated protocols, enabling high-throughput synthesis capabilities. Solution-phase synthesis requires more complex automation systems to handle varied reaction conditions and purification procedures.

Product purity typically ranges from 85-95% for solid-phase synthesis compared to 80-90% for solution-phase approaches [14]. The higher purity in solid-phase synthesis results from the simplified purification procedures and reduced handling steps. However, solution-phase synthesis allows for more flexible purification strategies that can be tailored to specific impurity profiles.

Cost-effectiveness analysis reveals higher reagent costs for solid-phase synthesis due to the requirement for excess reagents and specialized solid supports [17]. Solution-phase synthesis demonstrates lower reagent costs but may incur higher labor and equipment costs for purification procedures. The overall cost balance depends on the specific scale and throughput requirements of the application.

Environmental impact considerations show increased solvent waste generation in solid-phase synthesis due to extensive washing requirements [18]. Solution-phase synthesis typically operates with reduced solvent intensity but may generate more complex waste streams requiring specialized treatment. The selection between approaches should consider the complete environmental lifecycle of the process.

Chirality Preservation Techniques During Methylation

The preservation of stereochemical integrity during N-methylation represents one of the most critical challenges in Boc-N-methyl-L-isoleucine synthesis. Low temperature conditions provide the most universally applicable approach to chirality preservation [19]. Operating at temperatures from 0 to 25°C, this technique achieves enantiomeric excess values exceeding 95% through the mechanism of reduced epimerization. The reduced thermal energy minimizes the rate of racemization reactions while maintaining sufficient reaction rates for practical synthesis.

Neutral pH methylation techniques eliminate base-catalyzed racemization mechanisms that commonly occur under alkaline conditions [20]. Operating at room temperature, these methods achieve enantiomeric excess values exceeding 90%. However, the applicability is limited to specific substrates that can undergo methylation under neutral conditions. The mechanism relies on the absence of basic conditions that would facilitate enolate formation and subsequent racemization.

Enzymatic methylation represents the most stereospecific approach to chirality preservation [21]. Operating at physiological temperatures of 25-37°C, enzymatic systems achieve enantiomeric excess values exceeding 99% through stereospecific enzyme action. The methodology utilizes engineered methyltransferases that demonstrate high regioselectivity and stereoselectivity. However, the approach is substrate-dependent and requires specialized enzyme systems for each specific amino acid target.

Chiral auxiliary protection strategies achieve enantiomeric excess values exceeding 95% through steric protection mechanisms [22]. The approach involves the temporary attachment of chiral auxiliaries that shield one face of the amino acid from methylation, ensuring selective reaction at the desired stereochemical position. While highly effective, this approach requires additional synthetic steps for auxiliary attachment and removal, increasing overall process complexity.

Asymmetric catalyst systems demonstrate variable performance with enantiomeric excess values ranging from 78-93% [19]. These systems operate at temperatures from 25-100°C and achieve stereochemical control through asymmetric induction provided by chiral catalysts. The approach is highly dependent on the specific catalyst system employed and may require extensive optimization for each substrate.

Memory of chirality approaches utilize conformational control to preserve stereochemical information during methylation [19]. Operating at temperatures from 0 to 25°C, these methods achieve enantiomeric excess values exceeding 95%. The mechanism relies on the temporary maintenance of chiral information in flexible molecules through conformational bias. This approach is particularly effective for specific amino acids but has limited general applicability.

XLogP3

2.4

Wikipedia

Boc-N-Methyl-L-isoleucine

Dates

Last modified: 08-15-2023

Explore Compound Types